

Cyclopentyl-pyridin-4-ylmethyl-amine CAS number 626210-39-7

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Compound of Interest

Compound Name: Cyclopentyl-pyridin-4-ylmethyl-amine

Cat. No.: B1298506

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A comprehensive analysis of **Cyclopentyl-pyridin-4-ylmethyl-amine** and its derivatives reveals their significant role as scaffolds in the development of potent kinase inhibitors, particularly targeting Cyclin-Dependent Kinase 4 (CDK4). While in-depth technical data on the specific molecule **Cyclopentyl-pyridin-4-ylmethyl-amine** (CAS 626210-39-7) is limited in publicly available literature, extensive research on a more complex derivative, 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile, hereafter referred to as Compound 7x, provides a wealth of information relevant to researchers, scientists, and drug development professionals. This guide synthesizes the available data on this key derivative, focusing on its chemical synthesis, biological activity, and mechanism of action.

Chemical Properties and Synthesis

Cyclopentyl-pyridin-4-ylmethyl-amine serves as a foundational structural motif. The synthesis of more complex, biologically active molecules like Compound 7x involves multi-step chemical processes.

Table 1: Physicochemical Properties of **Cyclopentyl-pyridin-4-ylmethyl-amine**

Property	Value	Source
CAS Number	626210-39-7	N/A
Molecular Formula	C ₁₁ H ₁₆ N ₂	N/A
Molecular Weight	176.26 g/mol	N/A
Appearance	Not specified	N/A
Solubility	Not specified	N/A

Biological Activity and Mechanism of Action

Compound 7x, a derivative incorporating the cyclopentyl-pyridinyl moiety, has been identified as a potent inhibitor of CDK4, a key regulator of the cell cycle.^{[1][2]} Its mechanism of action involves the inhibition of the CDK4/Cyclin D1 complex, which plays a crucial role in the G1 phase of the cell cycle.^[1]

Kinase Inhibition

Compound 7x demonstrates significant inhibitory activity against CDK4 and other related kinases.

Table 2: In Vitro Kinase Inhibitory Activity of Compound 7x

Kinase	IC ₅₀ (nM)
CDK4/Cyclin D1	5.36
ARK5	Data not available

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the kinase activity.^[1]

Cytotoxicity

The anti-proliferative effects of Compound 7x have been evaluated across a panel of human cancer cell lines.

Table 3: In Vitro Cytotoxicity of Compound 7x against Human Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (μM)
K562	Chronic Myelogenous Leukemia	0.03
DU145	Prostate Cancer	0.1

GI₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cells.[\[1\]](#)

Experimental Protocols

General Synthesis of Pyridopyrimidine Derivatives

The synthesis of the pyridopyrimidine core of compounds like 7x generally involves the condensation of a substituted aminopyridine with a suitable pyrimidine precursor, followed by further modifications.[\[1\]](#) A detailed, step-by-step protocol for a specific analogue, 2-(4-Cyano-pyridin-2-ylamino)-8-cyclopentyl-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7n), is described as starting from 6i and 2-amino-4-cyanopyridine.[\[1\]](#)

In Vitro Kinase Assays

The inhibitory activity of the compounds against CDK4 is determined using in vitro kinase assays. These assays typically involve incubating the kinase, its substrate (e.g., a fragment of the Retinoblastoma protein, Rb), and ATP with varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using radioisotope-labeled ATP or specific antibodies.

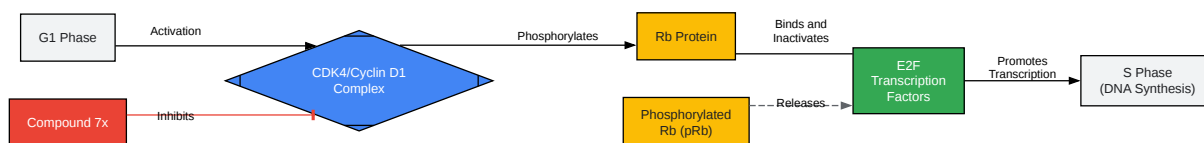
Cell-Based Assays

The cytotoxic effects of the compounds are assessed using cell viability assays, such as the MTT or SRB assay. In these experiments, cancer cell lines are treated with a range of compound concentrations for a defined period. The cell viability is then quantified to determine the concentration at which 50% of cell growth is inhibited (GI₅₀).[\[1\]](#)

Visualizations

Signaling Pathway

The following diagram illustrates the role of the CDK4/Cyclin D1 complex in the cell cycle and the point of inhibition by compounds like 7x.

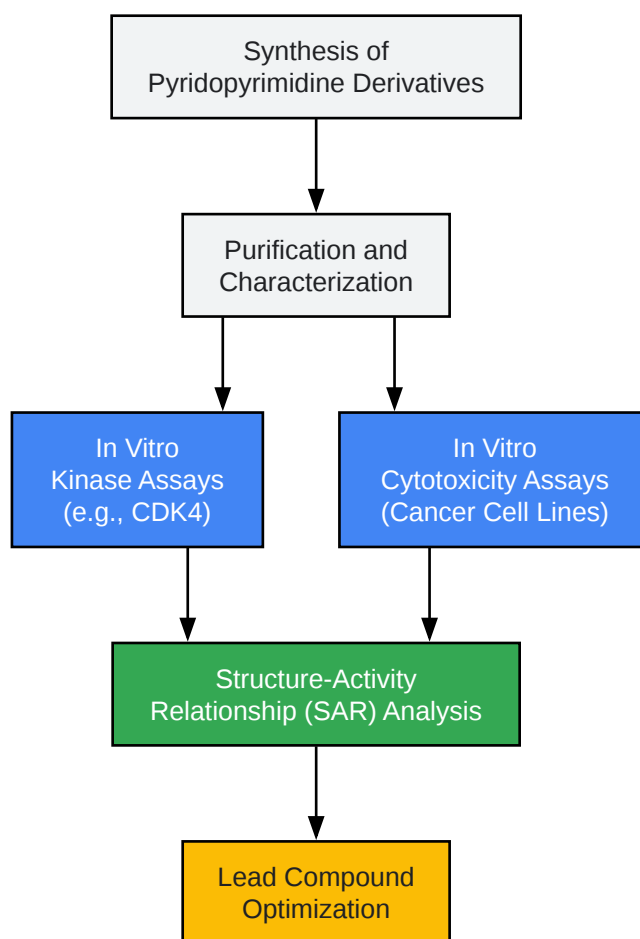


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Caption: CDK4/Cyclin D1 pathway and inhibition.

Experimental Workflow

The general workflow for the synthesis and evaluation of the pyridopyrimidine derivatives is depicted below.



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References

- 1. Discovery of 8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a Potent Inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

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